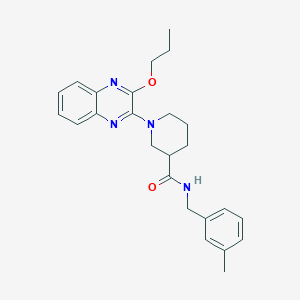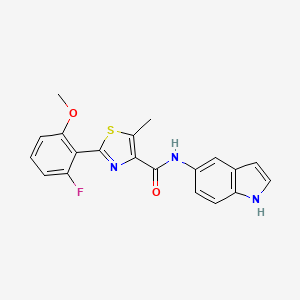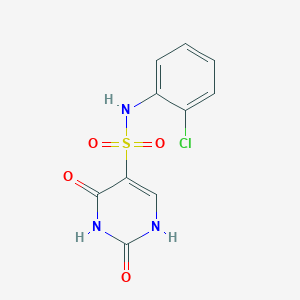![molecular formula C18H16ClN3O3 B11298878 N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11298878.png)
N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the oxadiazole ring in the structure contributes to its stability and reactivity, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. For example, 3-chlorobenzohydrazide can be reacted with ethyl chloroacetate in the presence of a base like sodium ethoxide to form the oxadiazole ring.
Substitution Reaction: The resulting oxadiazole derivative can then undergo a substitution reaction with 4-ethylphenol in the presence of a suitable catalyst, such as potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Amines, thiols; presence of a base like potassium carbonate.
Major Products
Oxidation: Oxidized derivatives with additional oxygen atoms.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its antimicrobial and anti-inflammatory properties, making it a potential candidate for drug development.
Medicine: Investigated for its anticancer activity and potential use in treating various diseases.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide can be compared with other oxadiazole derivatives, such as:
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide: Similar structure but with a different substituent on the phenyl ring.
N-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide: Bromine atom instead of chlorine, which may affect its reactivity and biological activity.
N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-isopropylphenoxy)acetamide: Different alkyl group on the phenoxy ring, influencing its physical and chemical properties.
Properties
Molecular Formula |
C18H16ClN3O3 |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide |
InChI |
InChI=1S/C18H16ClN3O3/c1-2-12-6-8-15(9-7-12)24-11-16(23)20-18-21-17(25-22-18)13-4-3-5-14(19)10-13/h3-10H,2,11H2,1H3,(H,20,22,23) |
InChI Key |
XUGZUHMSDWGKAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=NOC(=N2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11298796.png)
![3,4-Dimethylphenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11298802.png)
![N-(4-chlorophenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11298803.png)
![N-cyclohexyl-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11298804.png)
![3,3'-[(2-methoxyphenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one)](/img/structure/B11298807.png)
![N-(4-ethylphenyl)-5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B11298814.png)


![3-methoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B11298842.png)
![N-(4-fluorophenyl)-2-{3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11298848.png)
![1-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B11298849.png)
![1-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B11298862.png)
![5-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}-6-methylpyrimidine-2,4-diol](/img/structure/B11298870.png)

